molecular formula C7H6FNO3S B2983885 2-Fluoro-4-formylbenzenesulfonamide CAS No. 1289048-03-8

2-Fluoro-4-formylbenzenesulfonamide

Cat. No.: B2983885
CAS No.: 1289048-03-8
M. Wt: 203.19
InChI Key: QJWWEUPCCNOUKK-UHFFFAOYSA-N
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Description

2-Fluoro-4-formylbenzenesulfonamide is an organic compound with the molecular formula C7H6FNO3S It is characterized by the presence of a fluorine atom, a formyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-formylbenzenesulfonamide typically involves the introduction of the fluorine atom and the formyl group onto a benzenesulfonamide scaffold. One common method involves the reaction of 4-cyanobenzenesulfonamide with formic acid in the presence of a catalyst such as Raney nickel. The reaction mixture is heated under reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-formylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 2-Fluoro-4-carboxybenzenesulfonamide.

    Reduction: 2-Fluoro-4-hydroxymethylbenzenesulfonamide.

    Substitution: Products depend on the nucleophile used, such as 2-amino-4-formylbenzenesulfonamide when using an amine.

Scientific Research Applications

2-Fluoro-4-formylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-formylbenzenesulfonamide involves its interaction with biological molecules through its functional groups. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the formyl group can participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxybenzenesulfonamide
  • 2-Fluoro-4-chlorobenzenesulfonamide
  • 2-Fluoro-4-nitrobenzenesulfonamide

Uniqueness

2-Fluoro-4-formylbenzenesulfonamide is unique due to the presence of the formyl group, which allows for additional chemical modifications and interactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-formylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWWEUPCCNOUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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